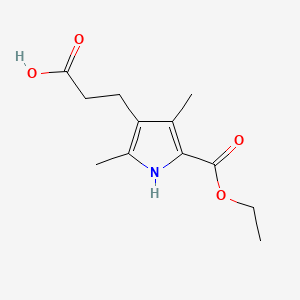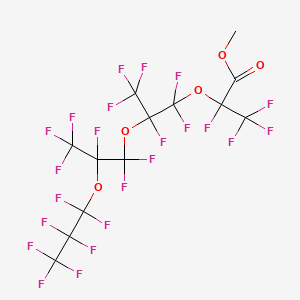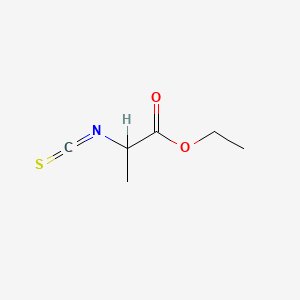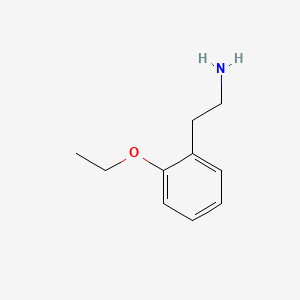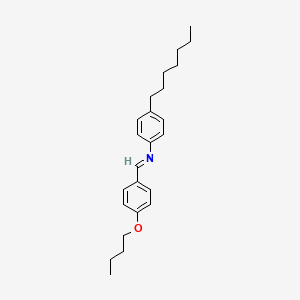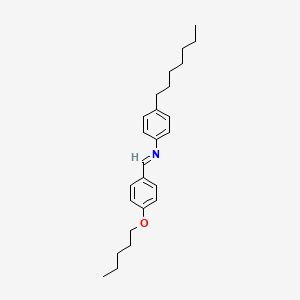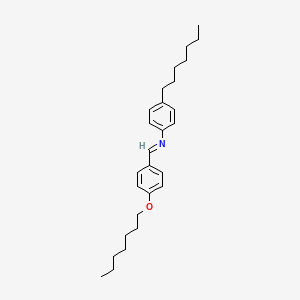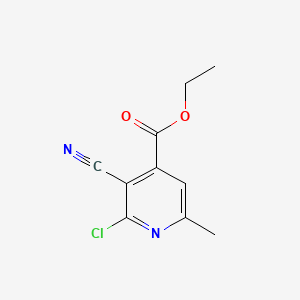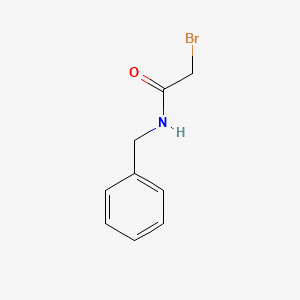
N-Benzyl-2-bromoacetamide
概要
説明
N-Benzyl-2-bromoacetamide is an organic compound with the molecular formula C10H8N2O. It is a solid substance that is used in various chemical reactions and research applications. The compound is characterized by the presence of a benzyl group attached to a bromoacetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
N-Benzyl-2-bromoacetamide can be synthesized through the reaction of benzylamine with bromoacetyl bromide. The reaction typically takes place in the presence of a base such as triethylamine, which helps to neutralize the hydrogen bromide formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
N-Benzyl-2-bromoacetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-benzylacetamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-substituted acetamides.
Reduction: Formation of N-benzylacetamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
N-Benzyl-2-bromoacetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other compounds.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-Benzyl-2-bromoacetamide involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This alkylation can lead to the inhibition of enzyme activity or modification of protein function, making it useful in biochemical research.
類似化合物との比較
Similar Compounds
N-Benzylacetamide: Lacks the bromine atom and is less reactive.
N-Phenyl-2-bromoacetamide: Contains a phenyl group instead of a benzyl group, leading to different reactivity and applications.
2-Bromo-N-methylacetamide: Contains a methyl group instead of a benzyl group, affecting its chemical properties and uses.
Uniqueness
N-Benzyl-2-bromoacetamide is unique due to the presence of both a benzyl group and a bromoacetamide moiety, which imparts specific reactivity and makes it suitable for a wide range of chemical reactions and research applications.
特性
IUPAC Name |
N-benzyl-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCURSCBIMAPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183654 | |
| Record name | Acetamide, N-benzyl-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2945-03-1 | |
| Record name | 2-Bromo-N-(phenylmethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2945-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-benzyl-2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-benzyl-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does N-Benzyl-2-bromoacetamide play in the synthesis of 2-naphthol-pyrazole conjugates?
A1: this compound is used as an alkylating agent to introduce a specific substituent onto the 2-naphthol-pyrazole scaffold. The reaction likely proceeds via an O-alkylation, where the hydroxyl group of the 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]naphthalen-2-ol reacts with this compound, resulting in the displacement of the bromide and formation of an ether linkage. [] This modification with this compound is crucial for generating structural diversity in the synthesized conjugates. []
Q2: Is there any information about the reactivity of the resulting conjugate containing the this compound moiety in the subsequent aminomethylation reactions?
A2: Unfortunately, the abstract does not provide specific details about how the conjugate containing the this compound moiety behaves during the aminomethylation. The focus of the study is the general reactivity of various 2-naphthol-pyrazole conjugates in this reaction, highlighting that aminomethylation consistently occurs at the C-4 position of the pyrazole ring, regardless of the substituent introduced through O-alkylation. [] Further research would be needed to elucidate any specific influence of the this compound moiety on this reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


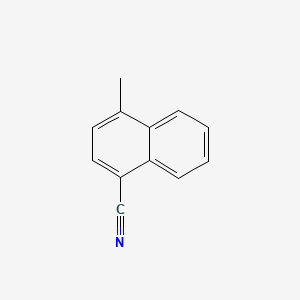

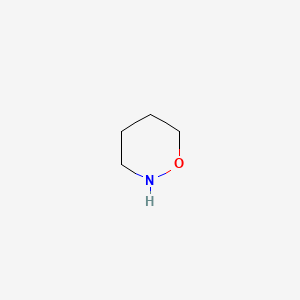

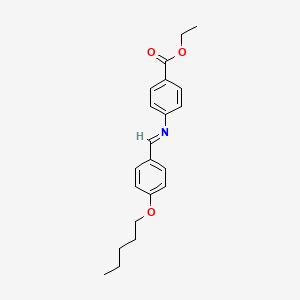
![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)
